4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a benzamide moiety at position 2. The benzamide is further modified with an isopropoxy group at the para position.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)22-20-18-11-30-12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPLOGFPXIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thieno[3,4-c]pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is critical for understanding its biological activity. The presence of the thieno[3,4-c]pyrazole core, along with the isopropoxy and nitrophenyl substituents, contributes to its interaction with various biological targets.
Antitumor Activity
Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor activity. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. The specific compound may share similar mechanisms due to its structural analogies with known active derivatives .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to This compound have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Antibacterial and Antifungal Activity
Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. The compound may exhibit similar activities against various pathogens due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the aromatic rings significantly affect potency.
- Functional Groups : The presence of electron-withdrawing groups (e.g., nitro groups) can enhance biological activity by stabilizing reactive intermediates during interaction with biological targets.
A detailed SAR analysis can guide future modifications to enhance efficacy and selectivity against specific targets.
Case Study 1: Antitumor Efficacy
In a study evaluating a series of thieno[3,4-c]pyrazole derivatives, one compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of modifying the structure to enhance anticancer properties further.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related compounds showed that they could reduce LPS-induced nitric oxide production by over 50% at optimized concentrations. This suggests that This compound could be similarly effective in modulating inflammatory responses.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds similar to 4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the substituents on the pyrazole ring could lead to enhanced cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo. For example, thieno[3,4-c]pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented extensively. Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. This suggests that this compound may also possess similar properties .
Agricultural Applications
Pesticide Development
Research into pyrazole derivatives has led to the development of new pesticides with enhanced efficacy and reduced toxicity to non-target organisms. The incorporation of the thieno[3,4-c]pyrazole moiety has been linked to increased insecticidal activity against pests such as aphids and whiteflies .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for creating materials with specific thermal and mechanical properties. For instance, studies have shown that adding thieno[3,4-c]pyrazole derivatives can improve the thermal stability of polymers .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Medicinal Chemistry | Anti-inflammatory | |
| Medicinal Chemistry | Antimicrobial | |
| Agriculture | Insecticidal | |
| Material Science | Thermal stability |
Case Studies
- Anticancer Activity Study : A derivative of thieno[3,4-c]pyrazole was tested against various cancer cell lines showing IC50 values significantly lower than standard chemotherapeutics. This highlights the potential of similar compounds for further development in cancer therapy.
- Pesticide Efficacy : Field trials demonstrated that a formulation containing a thieno[3,4-c]pyrazole derivative significantly reduced pest populations while maintaining safety for beneficial insects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural similarities with derivatives reported in recent literature, particularly in the thieno[3,4-c]pyrazole and benzamide frameworks. Below is a detailed comparison based on substituent effects, synthesis routes, and spectral characteristics.
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The isopropoxy group (logP ~3.5 estimated) offers moderate lipophilicity compared to the highly lipophilic trifluoromethyl group (logP ~4.2) in and the bromo substituent (logP ~3.8) in .
- Steric Effects : The 4-methylphenyl group in introduces steric bulk, which may reduce conformational flexibility compared to the slimmer 4-nitrophenyl group .
Spectroscopic Confirmation :
- IR Spectroscopy :
- NMR :
- Aromatic protons in the 4-nitrophenyl group exhibit downfield shifts (δ 8.2–8.5 ppm) due to nitro deshielding, consistent with .
Q & A
Q. What synthetic methodologies are recommended for preparing the compound?
A reflux-based condensation reaction using substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst is a validated approach. Post-reaction, solvent removal under reduced pressure and filtration yield the crude product, which can be purified via recrystallization or column chromatography. Characterization should include IR spectroscopy (for functional groups like amide C=O stretching) and NMR (1H/13C) to confirm regiochemistry and substituent positions .
Q. Which analytical techniques are critical for structural confirmation?
Essential techniques include:
- IR spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650–1680 cm⁻¹, nitro group at ~1520 cm⁻¹).
- Multinuclear NMR : 1H NMR resolves proton environments (e.g., thieno-pyrazole protons at δ 6.5–7.5 ppm), while 13C NMR confirms aromatic and carbonyl carbons.
- ESI-MS : Validates molecular weight and fragmentation patterns.
Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. How should researchers design a stability study under varying pH conditions?
Use a factorial design with controlled pH buffers (e.g., pH 1–10) and monitor degradation via HPLC or UV-Vis spectroscopy. Track changes in absorbance maxima (e.g., nitro group at ~270–300 nm) and quantify degradation products using LC-MS. Include kinetic modeling (e.g., first-order decay) to estimate half-lives .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths vs. DFT predictions) be resolved?
Refine the structure using SHELXL with high-resolution data (R1 < 5%), incorporating anisotropic displacement parameters for non-H atoms. Validate against DFT-optimized geometries (e.g., Gaussian09) and check for systematic errors in data collection (e.g., absorption correction in SHELX). Use ORTEP (WinGX suite) to visualize anisotropic ellipsoids and assess disorder .
Q. What experimental strategies address conflicting NMR and X-ray diffraction results?
- Polymorphism screening : Test crystallization solvents (e.g., DMSO vs. ethanol) to isolate different polymorphs.
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation in amide bonds).
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., π-stacking vs. H-bonding) to explain packing discrepancies .
Q. How to assess the compound’s environmental fate in aquatic ecosystems?
Adopt the INCHEMBIOL framework :
- Phase 1 : Measure logP (octanol-water) and hydrolysis half-life using OECD 111/112 guidelines.
- Phase 2 : Conduct microcosm studies to track biodegradation (via LC-MS/MS) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Model ecological risks using probabilistic hazard quotients (pHQ) based on toxicity thresholds .
Q. What computational methods predict metabolic pathways for this compound?
- In silico metabolism : Use GLORYx or MetaSite to identify likely Phase I/II modification sites (e.g., nitro reduction, glucuronidation).
- Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate predictions with in vitro microsomal assays .
Data Contradiction and Optimization
Q. How to optimize reaction yields when byproducts dominate?
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., ethanol vs. DMF) to identify optimal conditions.
- In-situ monitoring : Use ReactIR to detect intermediate formation and adjust reflux duration.
- Byproduct analysis : Isolate side products via prep-TLC and characterize to revise mechanistic pathways (e.g., competing nucleophilic attacks) .
Q. What steps mitigate spectral interference in complex matrices (e.g., biological fluids)?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and salts.
- Chromatographic optimization : Use gradient elution (ACN/water + 0.1% formic acid) on a UPLC BEH C18 column to resolve overlapping peaks.
- HRMS validation : Confirm molecular ions with < 5 ppm mass error .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
